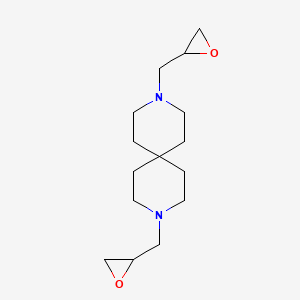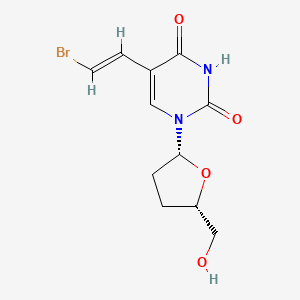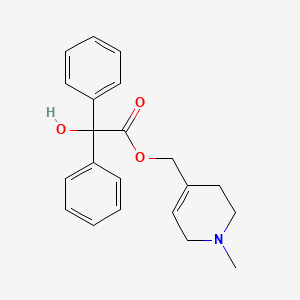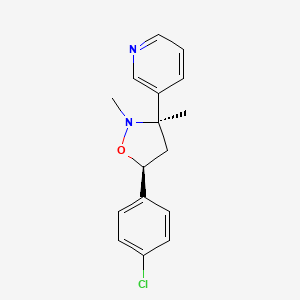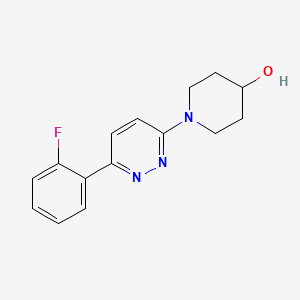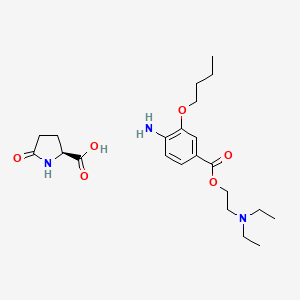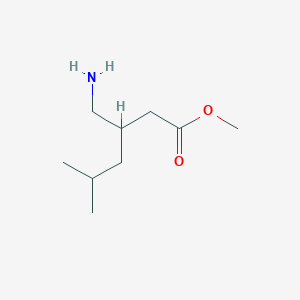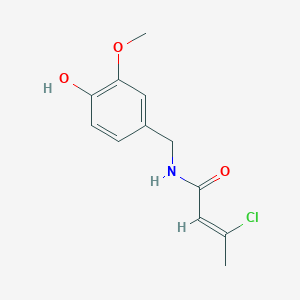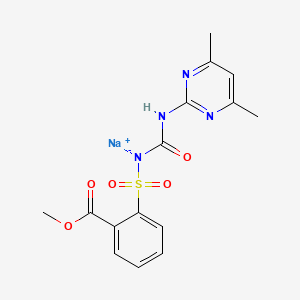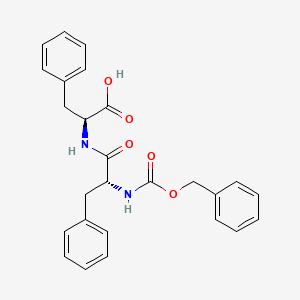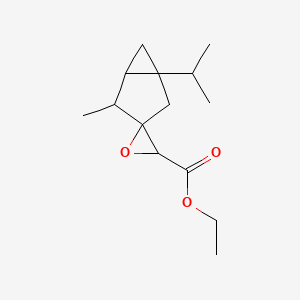
Ethyl 1-isopropyl-4-methylspiro(bicyclo(3.1.0)hexane-3,2'-oxirane)-3'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-isopropyl-4-methylspiro(bicyclo(3.1.0)hexane-3,2’-oxirane)-3’-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including synthetic chemistry and pharmaceuticals. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-isopropyl-4-methylspiro(bicyclo(3.1.0)hexane-3,2’-oxirane)-3’-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. This is followed by esterification to introduce the ethyl carboxylate group. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of method would depend on factors such as the availability of starting materials, cost, and environmental considerations. Industrial synthesis would also focus on maximizing efficiency and minimizing waste.
化学反応の分析
Types of Reactions
Ethyl 1-isopropyl-4-methylspiro(bicyclo(3.1.0)hexane-3,2’-oxirane)-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the ester group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a wide range of functional groups.
科学的研究の応用
Ethyl 1-isopropyl-4-methylspiro(bicyclo(31
Chemistry: As a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: Investigating its biological activity and potential as a lead compound for drug development.
Medicine: Exploring its therapeutic potential, particularly in areas such as anti-inflammatory or anticancer research.
Industry: Potential use in the development of new materials or as a specialty chemical in various industrial processes.
作用機序
The mechanism of action of Ethyl 1-isopropyl-4-methylspiro(bicyclo(3.1.0)hexane-3,2’-oxirane)-3’-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure could play a role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Similar compounds include other spirocyclic esters and related structures, such as:
- Ethyl 1-isopropyl-4-methylspiro(bicyclo(3.1.0)hexane-3,2’-oxirane)-3’-carboxylate analogs with different substituents.
- Spirocyclic compounds with different core structures but similar functional groups.
Uniqueness
The uniqueness of Ethyl 1-isopropyl-4-methylspiro(bicyclo(310)hexane-3,2’-oxirane)-3’-carboxylate lies in its specific spirocyclic framework and the combination of functional groups, which confer distinct chemical and physical properties
特性
CAS番号 |
94030-85-0 |
|---|---|
分子式 |
C14H22O3 |
分子量 |
238.32 g/mol |
IUPAC名 |
ethyl 4-methyl-1-propan-2-ylspiro[bicyclo[3.1.0]hexane-3,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C14H22O3/c1-5-16-12(15)11-14(17-11)7-13(8(2)3)6-10(13)9(14)4/h8-11H,5-7H2,1-4H3 |
InChIキー |
WWOIOOMYUBAKDI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C2(O1)CC3(CC3C2C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



